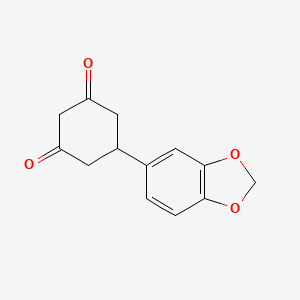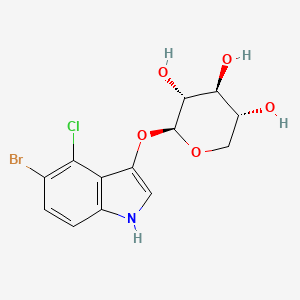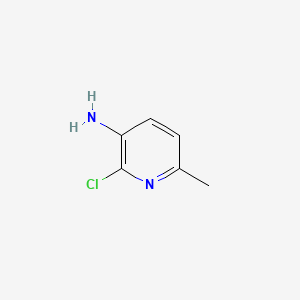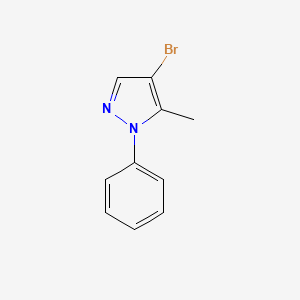
5-(1,3-苯并二氧杂环戊烯-5-基)环己烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione, also known as 5-benzodioxol-2-ylcyclohexane-1,3-dione, is a cyclic organic compound that is a key intermediate in the synthesis of many organic compounds. It is a versatile and useful reagent for the synthesis of heterocyclic, aromatic, and alicyclic compounds. This compound has been widely studied for its potential applications in the pharmaceutical, agrochemical, and fine chemical industries.
科学研究应用
医药:抗癌药物开发
该化合物因其在抗癌治疗方面的潜力而受到研究。 研究人员设计并合成了一系列含有5-(1,3-苯并二氧杂环戊烯-5-基)环己烷-1,3-二酮部分的吲哚衍生物,这些衍生物对各种癌细胞系(包括前列腺癌、胰腺癌和急性淋巴细胞白血病细胞)表现出有希望的抗增殖活性 。这些发现表明,该化合物可以作为开发新型抗癌药物的支架。
材料科学:先进电池技术
在材料科学中,特别是在先进电池技术的发展中,该化合物的电化学性质可能具有意义。 二酮官能团可以发生氧化还原反应,这在电池化学中是一个有价值的性质 。
生物化学:酶抑制
在生物化学中,可以探索该化合物用于其酶抑制特性。 特别是二酮基团可能与酶活性位点相互作用,这可能导致开发新的生物化学工具或药物 。
药理学:药物设计与合成
在药理学上,该化合物可用于设计和合成新药。 其结构包含药理活性分子中常见的元素,这些元素可能会影响各种生物途径 。
作用机制
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . In particular, indole-based compounds, which share structural similarities with our compound of interest, have been found to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is a key component of microtubules . This interaction can influence the stability and dynamics of microtubules, which are essential for cell division and intracellular transport. Additionally, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione may interact with other proteins involved in cell signaling pathways, thereby affecting various cellular processes.
Cellular Effects
The effects of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with tubulin can disrupt the normal function of microtubules, leading to altered cell division and potentially inducing apoptosis in cancer cells. Furthermore, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione involves several key interactions at the molecular level. This compound binds to tubulin, inhibiting its polymerization into microtubules . This inhibition can lead to the disruption of microtubule dynamics, which is crucial for cell division. Additionally, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce apoptosis in cancer cells, highlighting its therapeutic potential.
Dosage Effects in Animal Models
The effects of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cell division and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, such as damage to normal cells and tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . For instance, this compound may inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and affecting cellular energy levels. Additionally, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione may influence the levels of metabolites, thereby modulating metabolic flux.
Transport and Distribution
The transport and distribution of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione within cells and tissues are crucial for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione may accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with tubulin and other proteins involved in cell division. The subcellular localization of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is essential for its therapeutic potential and effectiveness.
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUYPAIVILSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380410 |
Source


|
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-76-5 |
Source


|
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)





![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
